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Compound of Interest

Compound Name:

2-[(3-

Methylcyclohexyl)oxy]butanoic

acid

CAS No.: 1218052-49-3

Cat. No.: B2504175

Get Quote

Part 1: Executive Summary & Structural Logic
Compound Identity: 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS: 1218052-49-3

Molecular Formula: C

H

O

Exact Mass: 200.1412 Da

The Analytical Challenge
As a Senior Application Scientist, I approach this molecule not merely as a catalog entry but as

a stereochemically complex scaffold. The structure features a butanoic acid backbone with a

bulky 3-methylcyclohexyl ether substituent at the

-position (C2).
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Critical Stereochemical Note: This molecule contains three chiral centers:

C2 of the butanoic acid chain: The

-carbon.

C1 of the cyclohexane ring: The ether linkage point.

C3 of the cyclohexane ring: The methyl attachment point.

Consequently, synthetic samples often exist as a mixture of diastereomers (up to 4 pairs of

enantiomers). In spectroscopic analysis, particularly NMR, you must anticipate signal doubling

or broadening due to these diastereomeric environments. You are not looking for a single clean

set of peaks, but rather a complex overlay of cis and trans ring isomers coupled with the R/S

acid center.

Part 2: Mass Spectrometry (MS) Profiling
Methodology: Electron Ionization (EI, 70 eV) Objective: Structural confirmation via

fragmentation logic.

Unlike simple esters, the

-alkoxy acid moiety directs fragmentation through specific pathways. The ether oxygen
stabilizes the positive charge, driving the cleavage events.

Fragmentation Pathway Logic
Molecular Ion (

): Expected at m/z 200. This signal will be weak or absent due to the lability of the ether and
acid groups.

Primary Cleavage (

-Cleavage): The bond between the carboxyl group and the

-carbon is weak.

Loss of COOH (45 Da): Generates the oxonium ion at m/z 155.
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Ether Cleavage (C-O Bond Scission):

Formation of the Cyclohexyl Carbocation: The C-O bond breaks to release the stable

secondary carbocation on the ring.

Target Ion: 3-methylcyclohexyl cation at m/z 97. This is often the Base Peak (100%

relative abundance) or a major fragment.

Secondary decay: The m/z 97 ion loses ethylene or methyl radicals to form m/z 81 and

m/z 55 series typical of cycloalkanes.

MS Data Summary Table
m/z (approx) Intensity Fragment Identity Mechanism

200 < 1% [M] Parent Ion (Unstable)

155 Medium [M - COOH] -cleavage adjacent to

ether oxygen

97 High (Base)

[C

H

]

3-Methylcyclohexyl

cation (C-O cleavage)

55 High

[C

H

]

Ring fragmentation

(Retro-Diels-Alder

type)

29 Medium

[C

H

]

Ethyl tail of butanoic

acid

Part 3: Infrared Spectroscopy (IR)
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Methodology: ATR-FTIR (Attenuated Total Reflectance) Objective: Functional group validation.

The spectrum is dominated by the carboxylic acid "dimer" features and the ether linkage.

Frequency (cm

)
Vibrational Mode Diagnostic Insight

2800–3200 O-H Stretch (Broad)

Characteristic carboxylic acid

"hump". Overlaps with C-H

stretches.

2950, 2920, 2860 C-H Stretch (Aliphatic)

Strong signals from the

cyclohexyl ring and ethyl

group.

1715–1730 C=O Stretch (Strong)

Critical Check. Sharp carbonyl

peak. If broadened/split,

indicates H-bonding variance.

1080–1120 C-O-C Stretch
Ether linkage. Distinguishes

this from a simple alkyl acid.

1200–1300 C-O Stretch (Acid) Coupled with O-H deformation.

Part 4: Nuclear Magnetic Resonance (NMR)
Methodology: 500 MHz

H / 125 MHz

C in CDCl

. Reference: TMS (

0.00).

H NMR Interpretation (Proton)
The spectrum is crowded in the aliphatic region (0.8–2.0 ppm). The key to validation is the

deshielded
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-proton.

10.5–12.0 (1H, br s): Carboxylic acid proton. (Disappears with D

O shake).

3.8–4.0 (1H, dd): The H-2 proton (alpha to COOH).

Why here? Deshielded by both the Carbonyl and the Ether Oxygen.

Multiplicity: Doublet of doublets (coupling to the two H-3 protons of the ethyl chain).

3.1–3.4 (1H, m): The H-1' proton on the cyclohexane ring (ether linkage).

Stereochemistry: The chemical shift varies significantly between axial and equatorial

orientations. Expect complex multiplets due to diastereomers.

0.8–1.0 (6H, overlapping):

Triplet (t) from the terminal methyl of the butanoic chain.

Doublet (d) from the 3-methyl group on the ring.

C NMR Interpretation (Carbon)
Use DEPT-135 to distinguish CH/CH

(up) from CH

(down).
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Shift (

ppm)
Carbon Type Assignment Notes

176.5 Quaternary (C) C=O (Acid) Most downfield signal.

78.2 Methine (CH)
C-2 (

-carbon)

Doublet in off-

resonance.

Deshielded by O.

74.5 Methine (CH) C-1' (Ring ether C)

Shift depends on

cis/trans ring

isomerism.

30–40
Methylene (CH

)

Ring/Chain CH Cluster of signals.

22.5
Methyl (CH

)
Ring Methyl

9.5
Methyl (CH

)
Chain Terminal

Part 5: Visualization & Workflows
Diagram 1: Structural Elucidation Logic
This workflow represents the decision tree for validating the compound's structure, specifically

addressing the stereochemical complexity.

Unknown Sample

IR Spectroscopy
(Check C=O, C-O-C)Step 1

Mass Spec (EI)
(Target m/z 97, 155)

Step 2
1H NMR

(Identify H-alpha ~3.9ppm)

Functional Groups OK

MW Confirmed
Stereo-Analysis

(Diastereomer Check)
Signal Splitting?

Validated Structure
Ratio Determined
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Click to download full resolution via product page

Caption: Analytical workflow for validating 2-[(3-Methylcyclohexyl)oxy]butanoic acid,

prioritizing functional group confirmation before stereochemical deconvolution.

Diagram 2: Mass Spectrometry Fragmentation Pathway
A visual representation of the primary dissociation events in the EI-MS source.

Molecular Ion [M]+
m/z 200

Alpha Cleavage
(Loss of COOH) C-O Bond Scission

Oxonium Ion
m/z 155

3-Methylcyclohexyl Cation
m/z 97 (Base Peak)

Ring Fragment
m/z 55

- C3H6

Click to download full resolution via product page

Caption: Proposed fragmentation pathway highlighting the formation of the diagnostic m/z 97

base peak.

Part 6: Experimental Protocol (Sample Preparation)
To ensure high-fidelity data, follow this preparation protocol. This minimizes artifacts from the

carboxylic acid dimerization.

NMR Sample Prep (High Resolution)
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Solvent: Use CDCl

(99.8% D) with 0.03% TMS.

Concentration: Dissolve 10-15 mg of the acid in 0.6 mL solvent.

Critical Step: Add 1 drop of D

O and shake if the acid proton region (10-12 ppm) is broad or interfering with aromatic
impurities (though none expected here). This exchanges the COOH proton, removing the
peak and simplifying the spectrum.

Filtering: Filter through a glass wool plug in a Pasteur pipette to remove undissolved

particulates that cause baseline distortion.

GC-MS Derivatization (Recommended)
Direct injection of carboxylic acids often leads to peak tailing due to adsorption in the injector

liner.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Procedure:

Dissolve 1 mg sample in 1 mL Dichloromethane.

Add 50 µL BSTFA reagent.

Incubate at 60°C for 30 minutes.

Inject 1 µL.

Result: You will observe the TMS-ester derivative.

Shift: Molecular ion will increase by 72 Da (replace H with SiMe

). New M+ = 272.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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